molecular formula C15H18ClN3O B287012 4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B287012
M. Wt: 291.77 g/mol
InChI Key: PRJLHQKDFHUXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by CPPC leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.

Mechanism of Action

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn activates the cannabinoid receptors CB1 and CB2, leading to various physiological effects.
Biochemical and physiological effects:
4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition, as well as its ability to increase endocannabinoid levels without affecting other neurotransmitter systems. However, 4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research involving 4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide, including:
1. Further study of its potential therapeutic applications in the treatment of various diseases, such as chronic pain, anxiety disorders, and neurodegenerative diseases.
2. Investigation of its potential as a tool for studying the physiological effects of endocannabinoids and the cannabinoid receptors CB1 and CB2.
3. Development of new and more potent FAAH inhibitors based on the structure of 4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide.
4. Study of the potential side effects and toxicity of 4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide and other FAAH inhibitors, as well as the development of safer dosing and monitoring protocols.

Synthesis Methods

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide can be synthesized using a multistep process involving the reaction of 3-methylbenzoyl chloride with propylamine, followed by the reaction of the resulting compound with 4-chloro-1-methylpyrazole-5-carboxylic acid. The final product is obtained by reacting the intermediate compound with thionyl chloride and then with N-methylmorpholine.

Scientific Research Applications

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively used in scientific research to study the physiological effects of endocannabinoids. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, and has potential applications in the treatment of various diseases such as chronic pain, anxiety disorders, and neurodegenerative diseases.

properties

Product Name

4-chloro-1-methyl-N-(3-methylphenyl)-3-propyl-1H-pyrazole-5-carboxamide

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

4-chloro-2-methyl-N-(3-methylphenyl)-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18ClN3O/c1-4-6-12-13(16)14(19(3)18-12)15(20)17-11-8-5-7-10(2)9-11/h5,7-9H,4,6H2,1-3H3,(H,17,20)

InChI Key

PRJLHQKDFHUXRR-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC(=C2)C)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC(=C2)C)C

Origin of Product

United States

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